N-ethyl-N'-{5-[(3-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea
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Overview
Description
N-ethyl-N’-{5-[(3-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea is a synthetic organic compound with the molecular formula C12H13FN4OS2 and a molecular weight of 312.4 g/mol . This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The presence of the fluorobenzyl group and the urea moiety adds to its chemical complexity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N’-{5-[(3-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea typically involves the reaction of 3-fluorobenzyl chloride with thiourea to form the intermediate 3-fluorobenzylthiourea. This intermediate is then cyclized with ethyl isocyanate to yield the final product . The reaction conditions often require a solvent such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling reactive intermediates and solvents.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N’-{5-[(3-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-ethyl-N’-{5-[(3-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the urea moiety can form hydrogen bonds with target proteins .
Comparison with Similar Compounds
Similar Compounds
- **N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide
- **N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide
Uniqueness
N-ethyl-N’-{5-[(3-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the fluorobenzyl group, in particular, can enhance its stability and binding properties compared to similar compounds .
Biological Activity
N-ethyl-N'-{5-[(3-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea (CAS 692287-73-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₁₂H₁₃FN₄OS₂, with a molecular weight of 312.39 g/mol. The compound features a thiadiazole ring, which is known for its diverse biological activities.
Property | Value |
---|---|
Chemical Name | This compound |
CAS Number | 692287-73-3 |
Molecular Formula | C₁₂H₁₃FN₄OS₂ |
Molecular Weight | 312.39 g/mol |
Purity | NLT 98% |
The biological activity of compounds containing the 1,3,4-thiadiazole moiety is attributed to several mechanisms:
- Antiviral Activity : Thiadiazole derivatives have shown potential as antiviral agents. For instance, related compounds have demonstrated inhibitory effects against HIV by interacting with the reverse transcriptase enzyme .
- Antitumor Properties : Thiadiazole derivatives are also noted for their antitumor activities. The presence of the thiadiazole ring enhances the interaction with cellular targets involved in cancer progression .
- Antimicrobial Effects : The structural characteristics of thiadiazoles allow them to exhibit antibacterial and antifungal properties, making them suitable candidates for further development as antimicrobial agents .
Research Findings
Recent studies have explored the biological activities of this compound and its analogs:
Antiviral Studies
A study highlighted that derivatives of thiadiazole exhibited effective antiviral activity against various strains of HIV. For example, compounds with similar structural features showed EC50 values in the low microgram range against HIV strains . While specific data on this compound is limited, its structural similarities suggest potential antiviral efficacy.
Antitumor Activity
Thiadiazole derivatives have been evaluated for their anticancer properties in several studies. For instance, compounds with thiadiazole rings induced apoptosis in cancer cell lines through both intrinsic and extrinsic pathways. This suggests that this compound may also possess similar antitumor potential .
Case Studies
Case Study 1: Antiviral Activity Against HIV
In vitro studies on related thiadiazole compounds indicated promising results against HIV replication. Compounds were tested for their ability to inhibit viral replication in cell cultures with varying selectivity indices (SI), suggesting that modifications to the thiadiazole structure could enhance activity against HIV .
Case Study 2: Antitumor Activity
Research involving similar thiadiazole derivatives demonstrated significant cytotoxic effects on HeLa cells. The mechanism involved the induction of apoptosis via mitochondrial pathways and activation of caspases . This indicates that this compound could be further investigated for its anticancer properties.
Properties
IUPAC Name |
1-ethyl-3-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4OS2/c1-2-14-10(18)15-11-16-17-12(20-11)19-7-8-4-3-5-9(13)6-8/h3-6H,2,7H2,1H3,(H2,14,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBKOHSTNNRNHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=NN=C(S1)SCC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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